Insulin Lispro

Catalog No.
S1532625
CAS No.
133107-64-9
M.F
C257H389N65O77S6
M. Wt
5814 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Insulin Lispro

CAS Number

133107-64-9

Product Name

Insulin Lispro

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid;(4S)-4-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C257H389N65O77S6

Molecular Weight

5814 g/mol

InChI

InChI=1S/C158H234N40O42S2.C99H155N25O35S4/c1-79(2)57-104(181-131(213)86(15)173-136(218)102(50-53-125(211)212)179-152(234)127(84(11)12)194-148(230)107(60-82(7)8)184-145(227)113(67-95-70-166-78-172-95)189-150(232)115(74-199)176-123(208)73-170-134(216)116(75-241)191-140(222)105(58-80(3)4)182-144(226)112(66-94-69-165-77-171-94)188-138(220)101(48-51-119(161)204)178-146(228)114(68-120(162)205)190-153(235)126(83(9)10)193-132(214)98(160)61-89-31-21-18-22-32-89)139(221)185-110(64-92-40-44-96(202)45-41-92)142(224)183-106(59-81(5)6)147(229)195-128(85(13)14)154(236)192-117(76-242)135(217)169-71-121(206)174-100(49-52-124(209)210)137(219)177-99(38-29-55-167-158(163)164)133(215)168-72-122(207)175-108(62-90-33-23-19-24-34-90)141(223)186-109(63-91-35-25-20-26-36-91)143(225)187-111(65-93-42-46-97(203)47-43-93)149(231)196-129(87(16)200)155(237)180-103(37-27-28-54-159)156(238)198-56-30-39-118(198)151(233)197-130(88(17)201)157(239)240;1-12-46(9)77(121-73(134)36-100)97(156)122-76(45(7)8)95(154)108-56(25-29-75(137)138)80(139)105-54(23-27-70(102)131)83(142)117-66(40-161)93(152)119-68(42-163)94(153)124-79(48(11)127)98(157)116-64(38-126)90(149)123-78(47(10)13-2)96(155)120-67(41-162)92(151)115-63(37-125)89(148)110-58(31-44(5)6)85(144)111-59(32-49-14-18-51(128)19-15-49)86(145)106-53(22-26-69(101)130)81(140)109-57(30-43(3)4)84(143)107-55(24-28-74(135)136)82(141)113-61(34-71(103)132)88(147)112-60(33-50-16-20-52(129)21-17-50)87(146)118-65(39-160)91(150)114-62(99(158)159)35-72(104)133/h18-26,31-36,40-47,69-70,77-88,98-118,126-130,199-203,241-242H,27-30,37-39,48-68,71-76,159-160H2,1-17H3,(H2,161,204)(H2,162,205)(H,165,171)(H,166,172)(H,168,215)(H,169,217)(H,170,216)(H,173,218)(H,174,206)(H,175,207)(H,176,208)(H,177,219)(H,178,228)(H,179,234)(H,180,237)(H,181,213)(H,182,226)(H,183,224)(H,184,227)(H,185,221)(H,186,223)(H,187,225)(H,188,220)(H,189,232)(H,190,235)(H,191,222)(H,192,236)(H,193,214)(H,194,230)(H,195,229)(H,196,231)(H,197,233)(H,209,210)(H,211,212)(H,239,240)(H4,163,164,167);14-21,43-48,53-68,76-79,125-129,160-163H,12-13,22-42,100H2,1-11H3,(H2,101,130)(H2,102,131)(H2,103,132)(H2,104,133)(H,105,139)(H,106,145)(H,107,143)(H,108,154)(H,109,140)(H,110,148)(H,111,144)(H,112,147)(H,113,141)(H,114,150)(H,115,151)(H,116,157)(H,117,142)(H,118,146)(H,119,152)(H,120,155)(H,121,134)(H,122,156)(H,123,149)(H,124,153)(H,135,136)(H,137,138)(H,158,159)/t86-,87+,88+,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,126-,127-,128-,129-,130-;46-,47-,48+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,76-,77-,78-,79-/m00/s1

InChI Key

WNRQPCUGRUFHED-DETKDSODSA-N

SMILES

Array

Synonyms

28(B)-Lys-29(B)-Pro-insulin, 28(B)-lysine-29(B)-prolineinsulin, Humalog, Humalog Kwikpen, insulin LISPRO, insulin, Lys(28B)-Pro(29B)-, insulin, lysyl(28B)-prolyl(28B)-, Kwikpen, Humalog, lispro, Lispro, Insulin, LYSPRO

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CN.CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CN=CN6)NC(=O)C(CO)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC8=CC=CC=C8)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CN.C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC8=CC=CC=C8)N)O

The exact mass of the compound Insulin lispro is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Hormones - Pancreatic Hormones - Insulins - Insulin, Short-Acting. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Drugs used in diabetes, Insulins and analogues for injection, fast-acting -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Pharmacokinetic and Pharmacodynamic Studies

Understanding how insulin lispro works in the body is crucial for optimizing treatment strategies. Research studies investigate the pharmacokinetics (movement through the body) and pharmacodynamics (effects on the body) of insulin lispro. These studies involve measuring insulin levels in the blood after injection, assessing its impact on blood sugar control, and comparing its action profile to other insulin types []. This data helps researchers understand the ideal dosing regimens and potential benefits of insulin lispro for different patient populations.

Impact on Glycemic Control

A major focus of diabetes research is improving glycemic control, which refers to managing blood sugar levels within a healthy range. Studies compare the efficacy of insulin lispro to other insulin options in achieving optimal glycemic control. Researchers also explore how insulin lispro affects postprandial glycemia (blood sugar levels after meals) with the goal of identifying the most effective approach to managing blood sugar spikes after eating [].

Insulin lispro is a rapid-acting insulin analog developed for the management of diabetes mellitus. It is produced through recombinant DNA technology and differs from human insulin by the reversal of the amino acids at positions 28 and 29 of the B-chain. This modification enhances its absorption rate, allowing for quicker onset and shorter duration of action compared to regular human insulin, making it particularly useful for controlling postprandial blood glucose levels .

Insulin lispro mimics the action of natural human insulin. It binds to insulin receptors on cell membranes, particularly in liver, muscle, and fat tissues. This binding stimulates glucose uptake from the bloodstream into these cells, where it is used for energy or stored as glycogen (in the liver and muscles) or fat []. By promoting glucose uptake, insulin lispro helps to regulate blood sugar levels.

Insulin lispro is generally well-tolerated, but the most common side effect is hypoglycemia (low blood sugar) if the dosage is too high []. Other potential side effects include injection site reactions (redness, swelling, itching) and allergic reactions [].

The primary chemical reaction involving insulin lispro is its interaction with the insulin receptor, which triggers a cascade of intracellular signaling pathways. Upon binding to the receptor, insulin lispro facilitates the uptake of glucose into cells, primarily muscle and adipose tissues. This process involves:

  • Receptor Binding: Insulin lispro binds to the insulin receptor, inducing a conformational change.
  • Signal Transduction: The binding activates the receptor's intrinsic tyrosine kinase activity, leading to autophosphorylation and activation of downstream signaling pathways such as the phosphoinositide 3-kinase pathway.
  • Glucose Uptake: The signaling cascade promotes the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, enhancing glucose uptake .

Insulin lispro exhibits rapid onset of action, typically within 15 minutes after subcutaneous injection, with peak activity occurring between 30 to 90 minutes. Its duration of action lasts approximately 3 to 5 hours. This profile makes it particularly effective for controlling blood sugar spikes following meals. Clinical studies have demonstrated that insulin lispro effectively lowers blood glucose levels without significant risk of hypoglycemia when administered appropriately .

The synthesis of insulin lispro involves several advanced techniques:

  • Recombinant DNA Technology: The gene encoding insulin lispro is inserted into bacterial or yeast cells, which then produce the protein.
  • Chemical Ligation Techniques: Methods such as native chemical ligation have been employed to synthesize insulin lispro from peptide fragments. These methods allow for precise control over disulfide bond formation and folding .
  • Fmoc Chemistry Solid Phase Peptide Synthesis: This approach utilizes 9-fluorenylmethoxycarbonyl chemistry to assemble peptide chains that can be further modified to create insulin lispro .

Insulin lispro is primarily used in diabetes management:

  • Type 1 Diabetes: It is essential for individuals who require exogenous insulin due to their pancreas's inability to produce it.
  • Type 2 Diabetes: It is used in conjunction with oral hypoglycemic agents when glycemic control is insufficient.
  • Continuous Subcutaneous Insulin Infusion: Insulin lispro can be delivered via insulin pumps for more stable blood glucose management.

Additionally, its rapid action allows for flexible dosing around meal times, improving patient adherence and quality of life .

Research has shown that insulin lispro interacts with various medications and substances:

  • Beta-blockers: These can mask symptoms of hypoglycemia, necessitating careful monitoring when co-administered with insulin lispro.
  • Thiazolidinediones: Co-administration may enhance the effects of insulin lispro, requiring dose adjustments.
  • Alcohol: Consumption can lead to unpredictable blood glucose levels when using rapid-acting insulins like lispro.

Studies emphasize the need for individualized treatment plans that consider potential interactions with other medications .

Insulin lispro belongs to a class of rapid-acting insulin analogs. Here are some similar compounds:

CompoundKey DifferencesUnique Features
Insulin aspartAmino acid substitution at B28 (aspartic acid)Similar rapid action but slightly different kinetics
Insulin glulisineAmino acid substitutions at B29 (lysine) and B3Faster onset than regular human insulin
Regular human insulinNo modifications; slower actingStandard form used in many treatment regimens

Insulin lispro's unique structure allows for faster absorption and action compared to these alternatives, making it particularly beneficial for managing postprandial hyperglycemia .

Hydrogen Bond Acceptor Count

89

Hydrogen Bond Donor Count

84

Exact Mass

5811.6913101 Da

Monoisotopic Mass

5809.6846004 Da

Heavy Atom Count

405

Drug Indication

Insulin lispro is indicated to improve glycemic control in adult and pediatric patients with diabetes mellitus.
FDA Label
For the treatment of adults and children with diabetes mellitus who require insulin for the maintenance of normal glucose homeostasis. Insulin lispro Sanofi is also indicated for the initial stabilisation of diabetes mellitus.
Treatment of diabetes mellitus in adults, adolescents and children aged 1 year and above. Treatment of diabetes mellitus in adults.
For the treatment of adults and children with diabetes mellitus who require insulin for the maintenance of normal glucose homeostasis. Liprolog is also indicated for the initial stabilisation of diabetes mellitus.
For the treatment of adults and children with diabetes mellitus who require insulin for the maintenance of normal glucose homeostasis. Humalog is also indicated for the initial stabilisation of diabetes mellitus.
For the treatment of patients with diabetes mellitus who require insulin for the maintenance of normal glucose homeostasis. Liprolog is also indicated for the initial stabilization of diabetes mellitus. Liprolog is a short acting insulin and may be used in conjunction with a longer acting human insulin. Liprolog is indicated for preprandial administration.
FDA- Approved Indications

MeSH Pharmacological Classification

Hypoglycemic Agents

ATC Code

A10AB04
A10AB04, A10AD04
A - Alimentary tract and metabolism
A10 - Drugs used in diabetes
A10A - Insulins and analogues
A10AB - Insulins and analogues for injection, fast-acting
A10AB04 - Insulin lispro
A - Alimentary tract and metabolism
A10 - Drugs used in diabetes
A10A - Insulins and analogues
A10AC - Insulins and analogues for injection, intermediate-acting
A10AC04 - Insulin lispro
A - Alimentary tract and metabolism
A10 - Drugs used in diabetes
A10A - Insulins and analogues
A10AD - Insulins and analogues for injection, intermediate- or long-acting combined with fast-acting
A10AD04 - Insulin lispro

Mechanism of Action

Insulin lispro binds to the insulin receptor (IR), a heterotetrameric protein consisting of two extracellular alpha units and two transmembrane beta units. The binding of insulin to the alpha subunit of IR stimulates the tyrosine kinase activity intrinsic to the beta subunit of the receptor. The bound receptor autophosphorylates and phosphorylates numerous intracellular substrates such as insulin receptor substrates (IRS) proteins, Cbl, APS, Shc and Gab 1. Activation of these proteins leads to the activation of downstream signaling molecules including PI3 kinase and Akt. Akt regulates the activity of glucose transporter 4 (GLUT4) and protein kinase C (PKC), both of which play critical roles in metabolism and catabolism. In humans, insulin is stored in the form of hexamers; however, only insulin monomers are able to interact with IR. Reversal of the proline and lysine residues at positions B28 and B29 of native insulin eliminates hydrophobic interactions and weakens some of the hydrogen bonds that contribute to the stability of the insulin dimers that comprise insulin hexamers. Hexamers of insulin lispro are produced in the presence of zinc and m-cresol. These weakly associated hexamers quickly dissociate upon subcutaneous injection and are absorbed as monomers through vascular endothelial cells. These properties give insulin lispro its fast-acting properties.

Absorption Distribution and Excretion

Studies in healthy volunteers and patients with diabetes demonstrated that insulin lispro is absorbed more quickly than regular human insulin, specifically at the abdominal, deltoid, or femoral subcutaneous sites. In healthy volunteers given subcutaneous doses of insulin lispro ranging from 0.1 to 0.4 unit/kg, peak serum levels were seen 30 to 90 minutes after dosing. When healthy volunteers received equivalent doses of regular human insulin, peak insulin levels occurred between 50 to 120 minutes after dosing. After insulin lispro was administered in the abdomen, serum drug levels were higher, and the duration of action was slightly shorter than after deltoid or thigh administration. Bioavailability of insulin lispro is similar to that of regular human insulin. The absolute bioavailability after subcutaneous injection ranges from 55% to 77% with doses between 0.1 to 0.2 unit/kg, inclusive. The mean observed area under the serum insulin concentration-time curve from time zero to infinity was 2360 pmol hr/L to 2390 pmol hr/L. The corresponding mean peak serum insulin concentration was 795 pmol/L to 909 pmol/L, and the median time to maximum concentration was 1.0 hour.
When administered intravenously as bolus injections of 0.1 and 0.2 U/kg dose in two separate groups of healthy subjects, the mean volume of distribution of HUMALOG appeared to decrease with increase in dose (1.55 and 0.72 L/kg, respectively) in contrast to that of regular human insulin for which, the volume of distribution was comparable across the two dose groups (1.37 and 1.12 L/kg for 0.1 and 0.2 U/kg dose, respectively).
When administered intravenously, insulin lispro and regular human insulin demonstrated similar dose-dependent clearance, with a mean clearance of 21.0 mL/min/kg and 21.4 mL/min/kg, respectively (0.1 unit/kg dose), and 9.6 mL/min/kg and 9.4 mL/min/kg, respectively (0.2 unit/kg dose).

Metabolism Metabolites

Human metabolism studies have not been conducted. However, animal studies indicate that the metabolism of insulin lispro is identical to that of regular human insulin.

Wikipedia

Insulin_lispro

Biological Half Life

After subcutaneous administration of insulin lispro, the t1/2 is shorter than that of regular human insulin (1 versus 1.5 hours, respectively). For intravenous administration, insulin lispro demonstrated a mean t1/2 of 0.85 hours (51 minutes) and 0.92 hours (55 minutes), respectively for 0.1 unit/kg and 0.2 unit/kg doses, and regular human insulin mean t1/2 was 0.79 hours (47 minutes) and 1.28 hours (77 minutes), respectively for 0.1 unit/kg and 0.2 unit/kg doses.

Use Classification

Human drugs -> Drugs used in diabetes -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Drugs used in diabetes, Insulins and analogues for injection, fast-acting -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Last modified: 04-14-2024

Explore Compound Types